2-AMINO-9-FLUORENOL

Description

Chemical Identification

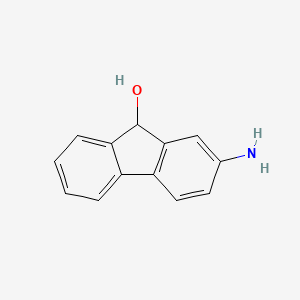

This compound, systematically named as 2-amino-9H-fluoren-9-ol, represents a substituted fluorenol derivative bearing an amino group at the 2-position and a hydroxyl group at the 9-position of the fluorene framework. The compound possesses the molecular formula C₁₃H₁₁NO and exhibits a molecular weight of 197.23 grams per mole. The Chemical Abstracts Service registry number for this compound is 33417-27-5, which serves as its unique chemical identifier in chemical databases and regulatory systems.

The compound exists in various synonymous nomenclatures within the chemical literature, including 9H-fluoren-9-ol,2-amino-, 2-aminofluoren-9-ol, and 2-amino-9-hydroxyfluorene. These alternative naming conventions reflect different systematic approaches to describing the molecular structure while maintaining reference to the same chemical entity. The MDL number, when available, provides additional identification within chemical databases, though this information appears limited in current literature sources.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO | |

| Molecular Weight | 197.23 g/mol | |

| CAS Registry Number | 33417-27-5 | |

| IUPAC Name | 2-amino-9H-fluoren-9-ol | |

| Systematic Name | 9H-fluoren-9-ol,2-amino- |

Historical Context and Discovery

The historical development of this compound synthesis and characterization appears closely linked to broader research into fluorene derivatives and their functionalization strategies. While specific discovery details remain limited in the available literature, the compound's development likely emerged from systematic investigations into amino-substituted fluorene derivatives during the expansion of aromatic chemistry research in the mid-20th century.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9H-fluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLNNLHYUBGLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313780 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33417-27-5 | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33417-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoren-9-ol, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033417275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-9-FLUORENOL typically involves the reaction of 9-fluorenone with an appropriate amine under specific conditions. One common method involves the use of a boron trifluoride catalyst to facilitate the reaction between 9-fluorenone and 2-aminobenzamide, resulting in the formation of this compound . The reaction is carried out in the presence of N-bromosuccinimide to enhance the yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-AMINO-9-FLUORENOL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced to form fluoren-9-ol.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluoren-9-ol.

Substitution: Various substituted fluorenes depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

Building Block for Organic Synthesis:

2-Amino-9-fluorenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, allows chemists to create a wide array of derivatives.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form derivatives using agents like potassium permanganate. |

| Reduction | Can be reduced using sodium borohydride or lithium aluminum hydride to yield different products. |

| Substitution | The amino group can participate in nucleophilic substitution reactions with halogenated compounds. |

Biology

Fluorescent Probe Development:

Due to its photophysical properties, this compound is investigated as a potential fluorescent probe for biological imaging. Its ability to bind selectively to certain biomolecules enhances its utility in tracking cellular processes.

Dopamine Reuptake Inhibition:

This compound acts as a dopamine reuptake inhibitor, which is significant for neurological studies. By binding to the dopamine transporter, it prevents the reabsorption of dopamine, thus increasing its availability in the synaptic cleft. This mechanism is crucial for understanding mood regulation and cognitive functions.

Medicine

Pharmaceutical Intermediate:

this compound is explored as an active pharmaceutical intermediate in drug synthesis. Its structural features allow it to be modified into various therapeutic agents targeting neurological disorders.

Case Study: Antiproliferative Effects

Research has shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines. For instance, structural modifications have led to compounds with enhanced efficacy against specific tumor types.

Industrial Applications

Dyes and Pigments Production:

In industrial settings, this compound is utilized in synthesizing dyes and pigments due to its vibrant color properties. The compound's reactivity allows it to form stable products suitable for various applications.

Molecular Mechanism of Action

The pharmacological effects of this compound are mediated through several mechanisms:

- Enzyme Interactions: It acts as a substrate or inhibitor for cytochrome P450 enzymes, impacting drug metabolism.

- Cell Signaling Modulation: The compound influences pathways such as the mitogen-activated protein kinase pathway, essential for cell growth and differentiation.

- Gene Expression Effects: It can modulate gene expression related to oxidative stress responses.

Mécanisme D'action

The mechanism of action of 2-AMINO-9-FLUORENOL involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups enable it to form hydrogen bonds and interact with various biomolecules. Its lipophilicity suggests that it may readily penetrate cell membranes and exert its effects within cells . detailed studies on its exact mechanism of action are still ongoing.

Comparaison Avec Des Composés Similaires

2-AMINO-9-FLUORENOL can be compared with other similar compounds such as:

9H-fluoren-9-ol: Lacks the amino group, making it less reactive in certain substitution reactions.

9H-fluoren-9-one: An oxidized form of fluoren-9-ol, used in different applications due to its distinct chemical properties.

The presence of both amino and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.

Activité Biologique

Overview

2-Amino-9-fluorenol, also known as 2-amino-9H-fluoren-9-ol, is an organic compound belonging to the hydroxyfluorene class. Its structure features both an amino group and a hydroxyl group attached to the fluorene backbone, which contributes to its biological activity. This compound has garnered attention for its potential pharmacological applications, particularly as a dopamine reuptake inhibitor.

Dopamine Reuptake Inhibition

this compound primarily acts as a dopamine reuptake inhibitor. It binds to the dopamine transporter, preventing the reabsorption of dopamine from the synaptic cleft, which increases the concentration of dopamine available for neurotransmission. This mechanism is crucial in modulating dopaminergic signaling pathways, influencing mood, cognition, and motor control.

Pharmacokinetics

The lipophilicity of this compound (logP = 2.4) suggests it can effectively penetrate the blood-brain barrier, making it a candidate for central nervous system applications. Its interactions with cytochrome P450 enzymes indicate that it may also play a role in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs.

This compound exhibits diverse biochemical properties:

- Enzyme Interactions : It acts as a substrate or inhibitor for various enzymes, particularly cytochrome P450s, which are involved in the metabolism of many drugs and endogenous compounds.

- Cell Signaling Modulation : The compound influences several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell growth and differentiation.

- Gene Expression Effects : It can modulate gene expression related to oxidative stress responses and cellular metabolism.

Cellular Effects

In laboratory studies, this compound has been shown to:

- Enhance Neurotransmitter Signaling : By increasing dopamine levels in synaptic clefts, it may improve cognitive functions and mood regulation.

- Induce Oxidative Stress : At higher concentrations, it may lead to cellular damage due to oxidative stress.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on neurotransmitter signaling and enzyme modulation are observed.

- High Doses : Toxic effects manifest as oxidative stress and potential cellular damage. Studies have established threshold levels beyond which adverse effects become prominent.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Dopamine Reuptake Inhibition | Increases synaptic dopamine levels; enhances dopaminergic signaling. |

| Enzyme Interaction | Acts as substrate/inhibitor for cytochrome P450 enzymes. |

| Cellular Metabolism | Modulates oxidative stress responses; influences metabolic pathways. |

| Dosage Response | Low doses beneficial; high doses induce toxicity. |

Case Study Example

A study highlighted the potential therapeutic applications of this compound in neurodegenerative diseases by demonstrating its ability to enhance dopaminergic signaling in animal models. Researchers observed significant improvements in behavior and cognitive function at low doses while noting adverse effects at higher concentrations.

Q & A

Q. What are the recommended synthetic pathways for 2-amino-9-fluorenol, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves substitution or condensation reactions. For example, fluorenol derivatives are often synthesized via nucleophilic aromatic substitution using ammonia or amines under controlled conditions (e.g., high-temperature reflux in anhydrous solvents). Optimization may include adjusting reaction time, temperature, and stoichiometric ratios of reactants. Characterization of intermediates using HPLC or TLC can help monitor reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to resolve aromatic proton signals and confirm substitution patterns. Integration of amine protons (~5-6 ppm) and fluorenol hydroxyl groups (~9-10 ppm) is critical .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight and fragmentation patterns, distinguishing isomers or byproducts .

- FT-IR : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, O-H stretch at ~3400 cm⁻¹) .

Q. How can this compound be detected in biological matrices?

Fluorescence-based detection is optimal due to the compound’s aromatic structure. Derivatization with o-phthalaldehyde (OPA) and mercaptoethanol enhances sensitivity, as seen in amino acid analysis . For quantification, calibrate with internal standards (e.g., 2-thienylalanine) to account for matrix effects .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s fluorescence properties?

The compound’s fluorescence arises from π-π* transitions in the fluorenol ring, modulated by electron-donating amino groups. Solvatochromic studies (e.g., varying solvent polarity) can reveal excited-state dipole moments, while time-resolved fluorescence decay assays quantify quenching by metal ions or biomolecules . Computational modeling (DFT/TD-DFT) may predict emission spectra and substituent effects .

Q. How can computational methods guide the design of this compound derivatives for specific applications?

- Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes or receptors).

- ADMET Prediction : Use tools like SwissADME to assess solubility, bioavailability, and toxicity profiles .

- Electronic Structure Analysis : Calculate HOMO-LUMO gaps to correlate with redox activity or photostability .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?

Q. How can this compound’s stability under varying conditions be methodologically assessed?

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure.

- Waste Disposal : Follow guidelines for aromatic amines, which may require neutralization or incineration .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.